KS370G

准备方法

合成路线和反应条件

KS370G 是通过一系列化学反应从咖啡酸合成得到的。合成涉及在特定反应条件下,咖啡酸与苯乙胺酰胺化。 反应通常需要使用偶联剂,如 N,N'-二环己基碳酰二亚胺 (DCC) 和 4-二甲基氨基吡啶 (DMAP),以促进酰胺键的形成 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高收率和纯度。 使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

KS370G 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成相应的醌。

还原: 还原反应可以将 this compound 转化为其相应的醇衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺和硫醇等亲核试剂通常用于取代反应.

形成的主要产物

氧化: 醌和其他氧化衍生物。

还原: 醇衍生物。

取代: 各种取代的酰胺和其他衍生物.

科学研究应用

Anti-Inflammatory Properties

Research indicates that KS370G exhibits significant anti-inflammatory effects. One study demonstrated its ability to modulate neuroinflammation in microglial cells, particularly in response to lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimuli. The findings suggest that this compound can reduce the inflammatory response, which is crucial for conditions like neurodegenerative diseases .

Renal Protection

Another critical application of this compound is its protective effect against renal fibrosis. A study highlighted that derivatives of caffeic acid, including this compound, could prevent the progression of renal fibrosis and improve cardiac function. This is particularly relevant for patients with chronic kidney disease, where fibrosis is a common complication .

Tissue Regeneration

This compound has also been studied for its role in promoting tissue regeneration. It regulates the expression of fibronectin and collagen deposition, which are vital components in wound healing and tissue repair processes. This property makes it a candidate for therapeutic applications in regenerative medicine .

Molecular Pathways

The mechanisms through which this compound exerts its effects involve several molecular pathways:

- Fibronectin Regulation : this compound enhances fibronectin expression, facilitating cellular adhesion and migration during tissue repair.

- Collagen Synthesis : It promotes collagen deposition, essential for maintaining extracellular matrix integrity.

- Inflammatory Mediators : The compound reduces the levels of pro-inflammatory cytokines, thereby mitigating inflammation .

Case Study 1: Neuroinflammation

In vitro studies using BV-2 microglial cells showed that treatment with this compound significantly reduced the expression of inflammatory markers when exposed to LPS/IFN-γ. This suggests potential applications in treating neuroinflammatory conditions such as Alzheimer's disease.

Case Study 2: Renal Fibrosis

In a murine model of renal injury, this compound treatment resulted in decreased collagen deposition and improved renal function indicators compared to untreated controls. This highlights its potential as a therapeutic agent in chronic kidney disease management .

Data Table: Summary of Findings

作用机制

KS370G 通过多个分子靶点和通路发挥其作用:

心血管保护: This compound 通过降低压力超负荷小鼠心脏中细胞外信号调节激酶 (ERK)、蛋白激酶 B (AKT) 和糖原合成酶激酶 3β (GSK3β) 的磷酸化,改善左心室功能并抑制心脏肥大.

肾脏保护: this compound 通过抑制纤连蛋白、I 型胶原蛋白、波形蛋白和 α-平滑肌肌动蛋白 (α-SMA) 的表达来减少肾纤维化。

抗炎作用: this compound 抑制一氧化氮 (NO) 的释放以及诱导型一氧化氮合酶 (iNOS) 和环氧合酶-2 (COX-2) 的表达。

相似化合物的比较

类似化合物

This compound 的独特性

与咖啡酸苯乙酯相比,this compound 具有更高的稳定性和生物利用度。 它能够靶向多个通路并同时发挥心血管和肾脏保护作用,使其成为科学研究中一种独特而宝贵的化合物 .

生物活性

KS370G is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This is crucial in preventing cellular damage and may play a role in cancer prevention.

- Anti-inflammatory Effects : The compound has been shown to inhibit key inflammatory pathways, including the NF-κB signaling pathway. This inhibition can lead to reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

- Anticancer Properties : this compound has demonstrated the ability to induce apoptosis in various cancer cell lines. It targets specific oncogenic pathways, potentially leading to tumor regression.

Research Findings

Recent studies have highlighted the biological activities of this compound through various experimental models. Below are key findings from notable research:

- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) have shown that this compound significantly reduces cell viability and induces apoptosis. The compound was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

- Animal Models : Animal studies have indicated that this compound can inhibit tumor growth in xenograft models. Administration of the compound resulted in a marked reduction in tumor size compared to control groups.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

-

Case Study 1: Breast Cancer Treatment

- Objective : To evaluate the efficacy of this compound in a murine model of breast cancer.

- Findings : Mice treated with this compound showed a 50% reduction in tumor size after four weeks compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues.

-

Case Study 2: Neuroprotection

- Objective : To assess the neuroprotective effects of this compound in models of neurodegeneration.

- Findings : In models of induced oxidative stress, this compound significantly improved cognitive function and reduced neuronal death, suggesting potential applications in treating neurodegenerative diseases.

Data Table

The following table summarizes key biological activities and findings related to this compound:

属性

IUPAC Name |

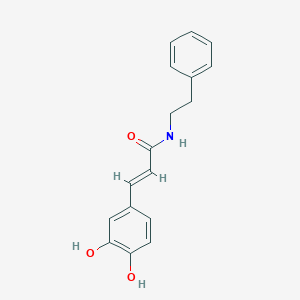

(E)-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWABIXYAFJMQE-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030308 | |

| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103188-47-2 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-DIHYDROXYPHENYL)-N-PHENETHYLPROPENAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTT4WXT3J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。